molecular formula C16H13NO5 B5721138 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid

3-{[3-(acetyloxy)benzoyl]amino}benzoic acid

Cat. No. B5721138
M. Wt: 299.28 g/mol
InChI Key: FFJCYULSGOGOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(acetyloxy)benzoyl]amino}benzoic acid, also known as aspirin, is a widely used drug with various applications in the medical field. It is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, reduce fever, and prevent blood clots. Aspirin has been used for over a century and is still one of the most commonly used drugs worldwide.

Mechanism of Action

Aspirin works by inhibiting the production of prostaglandins, which are responsible for causing pain, fever, and inflammation. It does this by irreversibly inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Aspirin also has antiplatelet properties, which make it useful in preventing blood clots. It does this by irreversibly inhibiting the enzyme cyclooxygenase-1 (COX-1), which is involved in the production of thromboxane A2, a potent platelet aggregator.
Biochemical and Physiological Effects:
Aspirin has various biochemical and physiological effects on the body. It reduces pain and inflammation by inhibiting the production of prostaglandins. It also reduces fever by acting on the hypothalamus, which regulates body temperature. Aspirin has antiplatelet properties, which make it useful in preventing blood clots. It also has a mild anticoagulant effect, which can reduce the risk of stroke and heart attack.

Advantages and Limitations for Lab Experiments

Aspirin has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to synthesize in a laboratory setting. Aspirin has a well-established mechanism of action, which makes it useful for studying the effects of COX inhibition. However, there are some limitations to using 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the body. It can also have variable effects on different individuals, which can make it difficult to draw conclusions from experimental data.

Future Directions

There are several future directions for research on 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid. One area of interest is the development of new formulations of 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid that can improve its efficacy and reduce its side effects. Another area of interest is the use of 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid in the prevention and treatment of cancer. Aspirin has been shown to have anti-cancer properties, and further research is needed to explore its potential use in cancer therapy. Additionally, there is ongoing research into the use of 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid in the prevention of cardiovascular disease and stroke. Overall, 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid is a versatile drug with numerous applications in the medical field, and further research is needed to explore its full potential.
In conclusion, 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid is a widely used drug with various applications in the medical field. It is synthesized through a simple reaction between salicylic acid and acetic anhydride and has been extensively studied for its various applications. Aspirin works by inhibiting the production of prostaglandins and has antiplatelet properties, which make it useful in preventing blood clots. It has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for research on 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid, including the development of new formulations, its use in cancer therapy, and its potential use in the prevention of cardiovascular disease and stroke.

Synthesis Methods

Aspirin is synthesized through the reaction between salicylic acid and acetic anhydride. The reaction is catalyzed by sulfuric acid and produces acetylsalicylic acid, which is the active ingredient in 3-{[3-(acetyloxy)benzoyl]amino}benzoic acid. The process is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Aspirin has been extensively studied for its various applications in the medical field. It has been shown to be effective in reducing pain, fever, and inflammation. Aspirin also has antiplatelet properties, which make it useful in preventing blood clots. It has been used to treat a variety of conditions, including headaches, arthritis, and cardiovascular disease.

properties

IUPAC Name

3-[(3-acetyloxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-10(18)22-14-7-3-4-11(9-14)15(19)17-13-6-2-5-12(8-13)16(20)21/h2-9H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJCYULSGOGOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[3-(Acetyloxy)phenyl]carbonyl}amino)benzoic acid

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